molecular formula C22H23F3N2O3 B11489217 2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide

2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B11489217
M. Wt: 420.4 g/mol
InChI Key: NZDIHMFEOJAYGN-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, trifluoromethyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Derivative: : The synthesis begins with the preparation of 2-methylpiperidine. This can be achieved through the hydrogenation of 2-methylpyridine under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.

  • Acylation Reaction: : The next step involves the acylation of 2-methylpiperidine with 2-(trifluoromethyl)benzoyl chloride to form the intermediate 2-(2-methylpiperidine-1-carbonyl)phenyl-4-(trifluoromethyl)benzamide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Methoxylation: : Finally, the intermediate is subjected to methoxylation using methanol and a strong acid catalyst like sulfuric acid to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The methoxy and trifluoromethyl groups on the benzamide core can participate in nucleophilic substitution reactions. For instance, the methoxy group can be replaced by a hydroxyl group using strong bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxyl-substituted benzamides.

Scientific Research Applications

2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

  • Biology: : The compound is used in studies involving receptor binding and enzyme inhibition, helping to elucidate biological pathways and mechanisms.

  • Medicine: : It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its interaction with specific receptors in the brain.

  • Industry: : The compound can be used in the development of agrochemicals and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in drug development, where these properties can enhance the compound’s bioavailability and efficacy.

Properties

Molecular Formula

C22H23F3N2O3

Molecular Weight

420.4 g/mol

IUPAC Name

2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H23F3N2O3/c1-14-7-5-6-12-27(14)21(29)16-8-3-4-9-18(16)26-20(28)17-11-10-15(22(23,24)25)13-19(17)30-2/h3-4,8-11,13-14H,5-7,12H2,1-2H3,(H,26,28)

InChI Key

NZDIHMFEOJAYGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C(F)(F)F)OC

Origin of Product

United States

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